Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Overview
Description
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is primarily used as an intermediate in organic synthesis and pharmaceutical research. This compound is known for its applications in the development of various pharmaceutical agents and its role in laboratory research and chemical production processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride typically involves several key steps. One common method starts with 1,4-cyclohexanedione as the starting material. The process includes a Wittig reaction, condensation reaction, and catalytic hydrogenation . The reaction conditions are generally mild, and the process is designed to yield a high-purity product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure consistency and quality. The process may include the use of deionized water, nitrogen atmosphere, and specific catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines, while oxidation reactions may produce carboxylic acids or ketones .
Scientific Research Applications
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It plays a role in the study of biochemical pathways and molecular interactions.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors, which are G-protein coupled receptors involved in various neurological processes. The compound can modulate the activity of these receptors, leading to changes in intracellular cyclic adenosine monophosphate levels and influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(trans-4-aminocyclohexyl)acetate
- Ethyl trans-4-amino-cyclohexaneacetate hydrochloride
- Trans-methyl 4-aminocyclohexanecarboxylate hydrochloride
Uniqueness
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is unique due to its specific structural configuration and its ability to interact with dopamine receptors. This makes it particularly valuable in the development of pharmaceutical agents targeting neurological pathways .
Properties
IUPAC Name |
ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMWRCPPPDEVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504126 | |
Record name | Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76308-26-4 | |
Record name | Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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